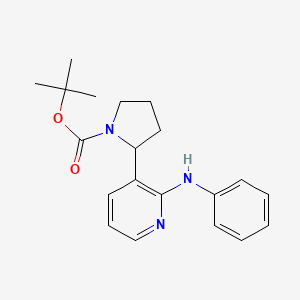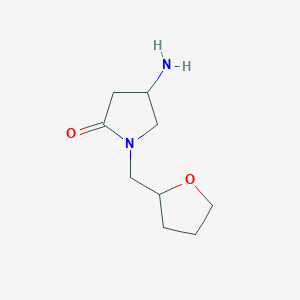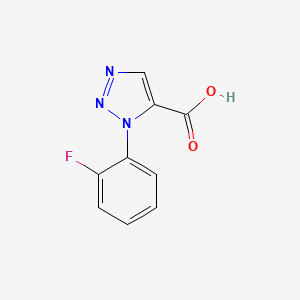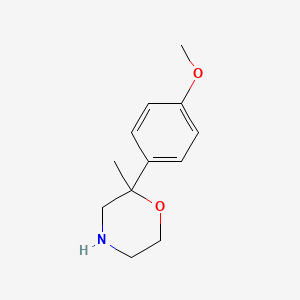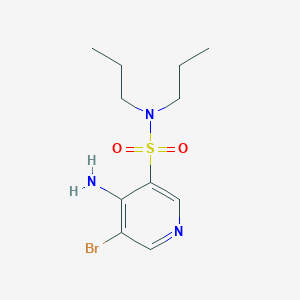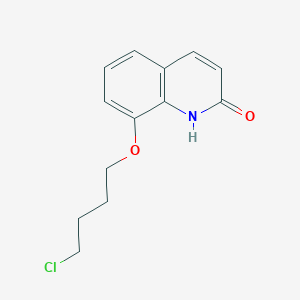
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent such as methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-y1 hydrochloride using potassium carbonate as a base . The reaction is optimized to achieve high yield and purity.
化学反应分析
Types of Reactions
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinones, while oxidation can produce quinolinone derivatives with different functional groups.
科学研究应用
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with extracellular signal-regulated kinases (ERK1/2) and inhibit their activity, which can result in antineoplastic effects .
相似化合物的比较
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: This compound is structurally similar and shares some chemical properties.
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: Another related compound with similar biological activities.
Uniqueness
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
8-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-11-5-3-4-10-6-7-12(16)15-13(10)11/h3-7H,1-2,8-9H2,(H,15,16) |
InChI 键 |
NEOMPVPPEPZHJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCCCCCl)NC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




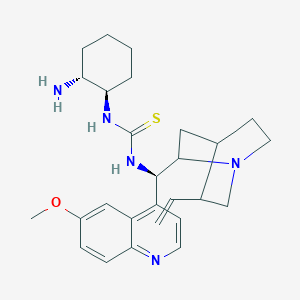
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)



![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
